

Cadmium-111 Nuclear Magnetic Resonance (NMR) Spectroscopy: Application Notes and Protocols

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Compound of Interest

Compound Name: Cadmium-111

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Introduction to Cadmium-111 NMR Spectroscopy

Cadmium-111 (^{111}Cd) NMR spectroscopy is a powerful analytical technique for characterizing metal-binding sites in biological macromolecules and synthetic coordination complexes. As a diamagnetic spin-1/2 nucleus, ^{111}Cd offers favorable NMR properties, including a wide chemical shift range and sharp signals, making it an excellent probe for studying the structure, dynamics, and interactions of metalloproteins.[1] This is particularly valuable in instances where the native metal ion, such as Zn^{2+} or Ca^{2+} , is NMR-inactive or difficult to observe directly.[2] By substituting these ions with $^{111}\text{Cd}^{2+}$, researchers can gain detailed insights into the coordination environment, ligand identity, and metal-ion exchange kinetics within these proteins.

The ^{111}Cd chemical shift is exquisitely sensitive to the nature of the coordinating ligands (e.g., sulfur, nitrogen, oxygen), the coordination number, and the geometry of the metal-binding site.[3][4] This sensitivity allows for the differentiation of various metal-binding environments within a single protein and the monitoring of conformational changes upon ligand binding or alterations in the protein's environment.

Applications of ^{111}Cd NMR Spectroscopy

Characterization of Metallothioneins

Metallothioneins (MTs) are a class of low-molecular-weight, cysteine-rich proteins involved in metal detoxification and homeostasis. ^{111}Cd NMR has been instrumental in elucidating the structure of the metal-thiolate clusters within MTs.[5] Homonuclear ^{113}Cd - ^{113}Cd Correlation Spectroscopy (COSY) experiments have been pivotal in establishing the presence and connectivity of distinct metal clusters.[6] Furthermore, heteronuclear ^1H - ^{113}Cd Heteronuclear Multiple Quantum Coherence (HMQC) experiments have enabled the identification of specific cysteine residues coordinating to each cadmium ion.[3][5]

Key Findings from ^{111}Cd NMR Studies of Metallothioneins:

- Determination of the two-cluster arrangement (α - and β -domains) of metals in mammalian MTs.[4][6]
- Identification of bridging and terminal cysteine thiolate ligands.[7]
- Characterization of the stepwise formation of metal-thiolate clusters.[5]
- Investigation of the preferential binding of different metal ions (e.g., Cd^{2+} , Zn^{2+} , Cu^{+}) to the distinct clusters.

Probing Zinc Finger Proteins

Zinc finger motifs are common structural domains in proteins that are crucial for DNA binding and protein-protein interactions. The zinc ion in these motifs is essential for maintaining the structural integrity of the domain. Since the native Zn^{2+} ion is NMR-silent, substitution with $^{111}\text{Cd}^{2+}$ allows for the characterization of the metal-binding site.[8][9] ^{111}Cd NMR studies can confirm the coordination of cysteine and histidine residues to the metal ion and provide insights into the geometry of the zinc finger domain.[10]

Investigating Calcium-Binding Proteins

$^{111}\text{Cd}^{2+}$ can also serve as a surrogate for Ca^{2+} in calcium-binding proteins, such as calmodulin and parvalbumin.[11][12] The ^{111}Cd chemical shifts in these proteins are sensitive to the number and nature of the coordinating oxygen ligands (e.g., from aspartate and glutamate residues).[13] These studies have been valuable in understanding the cooperativity of metal binding and the conformational changes that occur upon calcium binding, which are critical for their function in cellular signaling.[3][14]

Applications in Drug Discovery

NMR spectroscopy, including techniques analogous to those used in ^{111}Cd NMR, is a valuable tool in drug discovery for screening compound libraries and characterizing protein-ligand interactions.^[6]^[15] By monitoring changes in the NMR spectrum of a target protein upon addition of small molecules, researchers can identify binding events and map the binding site. While direct ^{111}Cd NMR is less common in high-throughput screening, the principles of using a metal nucleus as a sensitive probe for binding events are applicable.

Quantitative Data Summary

The following tables summarize typical ^{111}Cd NMR chemical shifts and coupling constants observed in various metalloproteins.

Table 1: ^{111}Cd Chemical Shifts in Metalloproteins

Protein Class	Coordinating Ligands	Typical Chemical Shift Range (ppm)	Reference
Metallothioneins	4 Cysteine (CdS_4)	600 - 670	^[6]
Zinc Finger Proteins	2 Cysteine, 2 Histidine (CdS_2N_2)	Varies with specific protein	^[10]
Calcium-Binding Proteins	6-7 Oxygen (from Asp, Glu, H_2O)	-80 to -150	^[13]
Rubredoxin (Cd-substituted)	4 Cysteine (CdS_4)	~724	^[16]

Chemical shifts are typically referenced to an external standard of 0.1 M $\text{Cd}(\text{ClO}_4)_2$.^[17]

Table 2: ^{111}Cd Coupling Constants

Coupling	Protein/System	Typical Coupling Constant Range (Hz)	Reference
$^2J(^{113}\text{Cd}-^{113}\text{Cd})$	Metallothionein Clusters	20 - 60	[4][6]
$^2J(^{111}\text{Cd}-^1\text{H})$	Dimethyl Cadmium	49.6	[1]
$^3J(^{113}\text{Cd}-^1\text{H}\beta)$	Metallothionein (Cysteine)	≤ 5 - 80	[7]
$^3J(^{113}\text{Cd}-^1\text{H}\beta)$	Cd-substituted Rubredoxin (Cysteine)	0 - 38	[16]

Experimental Protocols

Protocol 1: Sample Preparation for ^{111}Cd NMR of Metalloproteins

Objective: To prepare an apo-protein and reconstitute it with ^{111}Cd for NMR analysis.

Materials:

- Purified metalloprotein of interest
- $^{111}\text{CdCl}_2$ or $^{111}\text{Cd}(\text{ClO}_4)_2$
- Buffer (e.g., Tris-HCl, phosphate buffer), pH 7.0-8.0
- Chelating agent (e.g., EDTA) for removal of native metal
- D_2O for final sample preparation
- Standard 5 mm NMR tubes

Procedure:

- Preparation of Apo-protein:

- Dialyze the purified metalloprotein against a buffer containing a chelating agent (e.g., 10 mM EDTA) to remove the native metal ions.
- Perform multiple buffer exchanges to ensure complete removal of the metal and the chelating agent.
- Confirm the removal of the native metal using techniques like atomic absorption spectroscopy or ICP-MS.
- Reconstitution with ^{111}Cd :
 - Prepare a stock solution of $^{111}\text{CdCl}_2$ or $^{111}\text{Cd}(\text{ClO}_4)_2$ in the desired buffer.
 - Slowly add a stoichiometric amount of the ^{111}Cd solution to the apo-protein solution while gently stirring at 4°C . The exact stoichiometry will depend on the number of metal-binding sites in the protein.
 - Allow the reconstitution to proceed for several hours to overnight at 4°C .
- Sample Preparation for NMR:
 - Concentrate the ^{111}Cd -reconstituted protein to the desired concentration (typically 0.5-2 mM) using an appropriate method (e.g., centrifugal ultrafiltration).
 - Exchange the buffer with a D_2O -based buffer for NMR measurements.
 - Filter the final sample through a $0.22\ \mu\text{m}$ filter to remove any aggregates.[\[10\]](#)
 - Transfer the sample to a clean 5 mm NMR tube.

Protocol 2: 1D ^{111}Cd NMR Experiment

Objective: To acquire a one-dimensional ^{111}Cd NMR spectrum to observe the chemical shifts of the cadmium ions.

Instrument Parameters (Example for a 500 MHz Spectrometer):

- Pulse Program: A standard single-pulse experiment (e.g., zg on Bruker systems).

- Observe Nucleus: ^{111}Cd
- Decoupling: ^1H decoupling during acquisition to remove ^1H - ^{111}Cd couplings and improve signal-to-noise.
- Spectral Width: Sufficient to cover the expected chemical shift range (e.g., 800 ppm).
- Acquisition Time (AQ): Typically 0.1 - 0.5 seconds.
- Relaxation Delay (D1): 1-2 seconds.
- Number of Scans (NS): Dependent on sample concentration, typically ranging from a few thousand to several tens of thousands.
- Temperature: 298 K (or as required for protein stability).

Protocol 3: 2D ^1H - ^{113}Cd HMQC Experiment

Objective: To correlate ^{113}Cd nuclei with their directly attached or nearby protons, primarily for assigning which residues are involved in metal coordination.

Instrument Parameters (Example for a 500 MHz Spectrometer):

- Pulse Program: A standard HMQC pulse sequence (e.g., hsqcetfpgpsi on Bruker systems, adapted for ^1H - ^{113}Cd).[\[18\]](#)
- Observe Nucleus: ^1H
- Indirect Nucleus: ^{113}Cd
- Spectral Width (F2 - ^1H): Typically 10-12 ppm.
- Spectral Width (F1 - ^{113}Cd): Sufficient to cover the expected ^{113}Cd chemical shift range (e.g., 200-300 ppm centered on the region of interest).
- Number of Increments (F1): 128-256, depending on the desired resolution.
- Number of Scans (NS): 16-64 per increment.

- Relaxation Delay (D1): 1-1.5 seconds.
- $^1J(^1\text{H}, ^{113}\text{Cd})$ Coupling Constant: Set to an estimated average value, typically around 30-50 Hz for through-bond correlations.

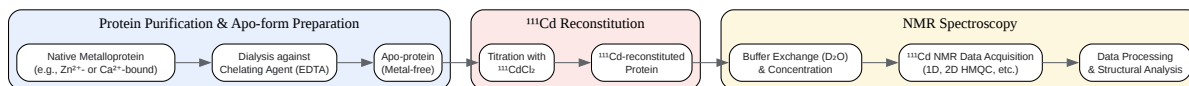
Protocol 4: Data Processing of ^{111}Cd NMR Spectra using TopSpin

Objective: To process the raw FID data to obtain a phased and baseline-corrected spectrum.

Procedure:

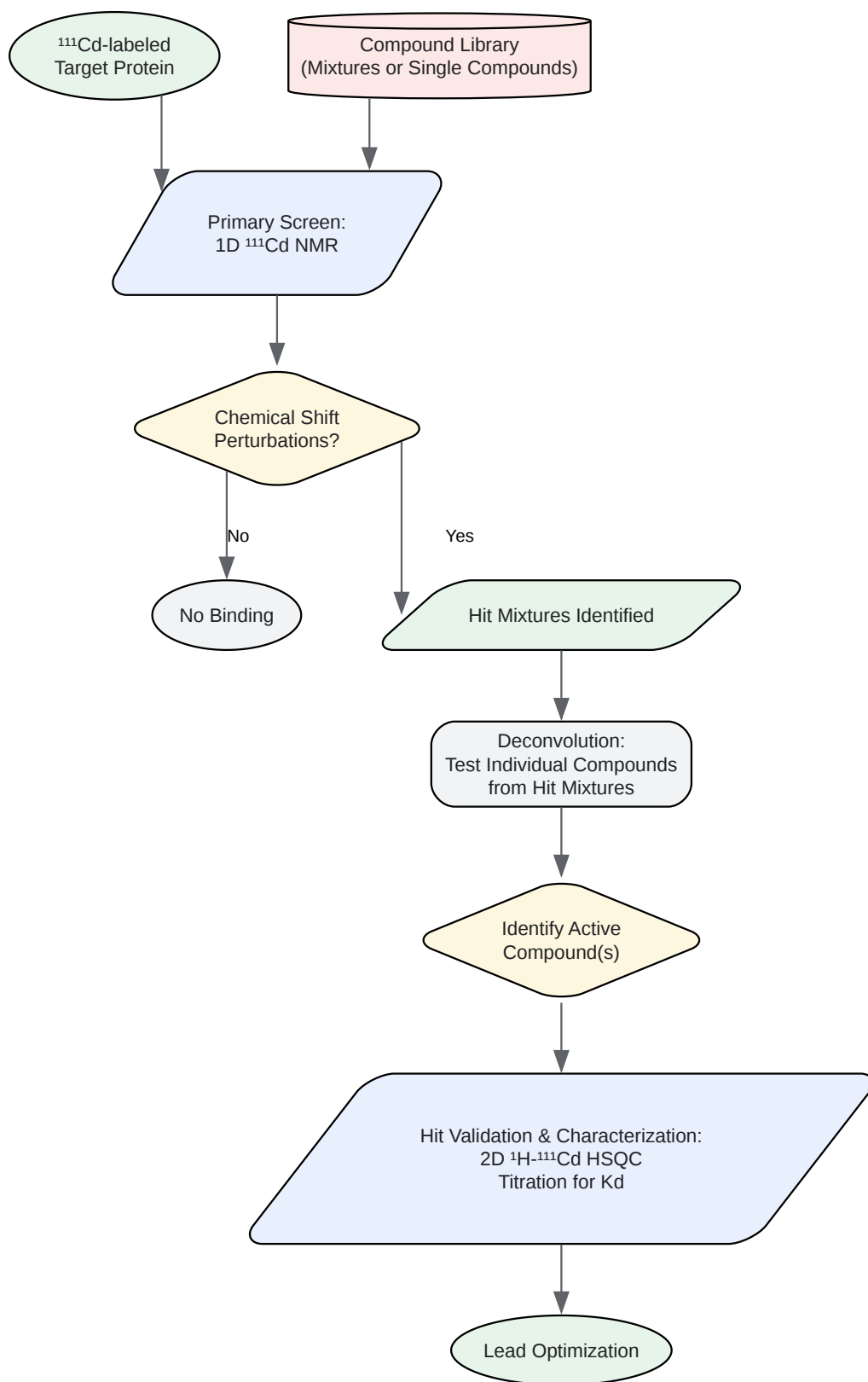
- Fourier Transformation:
 - Apply an exponential window function (ef) to the FID to improve the signal-to-noise ratio.
 - Perform a Fourier transform (ft) to convert the data from the time domain to the frequency domain.[\[15\]](#)
- Phase Correction:
 - Manually phase the spectrum (apk) to ensure all peaks have a pure absorption lineshape. Adjust both the zero-order and first-order phase corrections.[\[19\]](#)[\[20\]](#)
- Baseline Correction:
 - Apply a baseline correction (abs) to correct for any distortions in the baseline.[\[19\]](#)
- Referencing:
 - Reference the chemical shift axis to an external standard (e.g., 0.1 M $\text{Cd}(\text{ClO}_4)_2$ at 0 ppm).[\[17\]](#)
- Peak Picking and Integration:
 - Identify the peaks (pp) and integrate their areas (int) for quantitative analysis.[\[19\]](#)

Visualizations



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Caption: Workflow for preparing a ^{111}Cd -substituted metalloprotein for NMR analysis.



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Caption: A logical workflow for NMR-based drug screening using a ^{111}Cd -labeled protein.

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